molecular formula C15H20O4 B12865825 (R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate

(R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate

Cat. No.: B12865825
M. Wt: 264.32 g/mol
InChI Key: WDHBITOCHSJBMF-SNVBAGLBSA-N
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Description

®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate is an organic compound that features a benzoate ester functional group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivative.

    Reduction: Benzyl alcohol derivative.

    Substitution: Free amine.

Scientific Research Applications

®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the preparation of peptide and protein derivatives.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate involves the reactivity of its functional groups. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The ester group can undergo hydrolysis, oxidation, or reduction, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate is unique due to its combination of a Boc protecting group and a benzoate ester, which provides specific reactivity patterns and applications in organic synthesis .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 3-[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate

InChI

InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3/t10-/m1/s1

InChI Key

WDHBITOCHSJBMF-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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